

Biotin-PEG3-alcohol molecular weight and formula

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Compound of Interest

Compound Name: *Biotin-PEG3-alcohol*

Cat. No.: *B1667290*

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In-Depth Technical Guide: Biotin-PEG3-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of **Biotin-PEG3-alcohol**, a versatile bifunctional linker used extensively in bioconjugation, drug delivery, and proteomics.

Core Molecular Attributes

Biotin-PEG3-alcohol is a molecule that incorporates a biotin moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal primary hydroxyl group. This combination of features makes it a valuable tool for a variety of research applications. The biotin group provides a high-affinity binding site for streptavidin and avidin, enabling robust detection and purification. The PEG spacer enhances solubility in aqueous buffers and reduces steric hindrance, while the terminal alcohol can be further functionalized for conjugation to other molecules.

A summary of the key quantitative data for **Biotin-PEG3-alcohol** is presented in the table below.

Property	Value
Molecular Weight	375.48 g/mol [1] [2]
Molecular Formula	C16H29N3O5S [1] [2] [3]
Purity	>96%
CAS Number	289714-02-9

Experimental Protocol: Biotinylation of Cell Surface Proteins

The following is a representative protocol for the biotinylation of cell surface proteins using a biotin-PEG linker. This protocol is adapted from methodologies for similar biotinylation reagents and can be optimized for specific cell types and experimental goals.

Materials:

- **Biotin-PEG3-alcohol**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0
- Cell culture medium appropriate for the cell line
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)
- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- Streptavidin-agarose beads
- Adherent cells of choice (e.g., HeLa, A431)

- Microcentrifuge tubes
- Ice bucket
- Rocking platform or orbital shaker

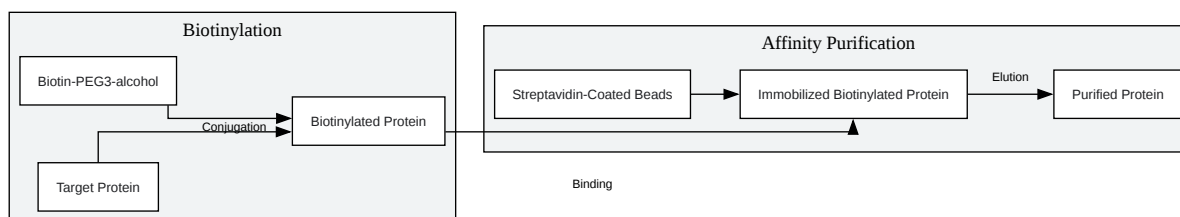
Procedure:

- Cell Preparation:
 - Plate cells in appropriate culture vessels and grow to 80-90% confluency.
- Reagent Preparation:
 - Prepare a 10 mM stock solution of **Biotin-PEG3-alcohol** in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light and moisture.
 - Immediately before use, dilute the **Biotin-PEG3-alcohol** stock solution to the desired working concentration (e.g., 1-10 µM) in ice-cold PBS, pH 8.0. It is crucial to use a buffer without primary amines (like Tris) as they will compete with the labeling reaction.
- Cell Labeling:
 - Aspirate the culture medium from the cells.
 - Wash the cells twice with ice-cold PBS, pH 7.4, to remove any residual serum proteins.
 - Add the freshly prepared **Biotin-PEG3-alcohol** labeling solution to the cells, ensuring the entire surface is covered.
 - Incubate on ice for 30 minutes with gentle agitation.
- Quenching:
 - Aspirate the labeling solution.
 - Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove any unreacted reagent.

- Incubate the final wash for 5-10 minutes on ice.
- Cell Lysis:
 - After quenching, lyse the cells directly on the plate by adding ice-cold Lysis Buffer.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with periodic vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Affinity Purification of Biotinylated Proteins:
 - Transfer the supernatant to a new tube and add streptavidin-agarose beads.
 - Incubate for 1-2 hours at 4°C on a rocking platform.
 - Pellet the beads by centrifugation and wash three times with Lysis Buffer.
 - Elute the biotinylated proteins from the beads using an appropriate elution buffer (e.g., sample buffer for SDS-PAGE).

Visualized Experimental Workflow: Protein Biotinylation and Affinity Purification

The following diagram illustrates the general workflow for labeling proteins with **Biotin-PEG3-alcohol** and their subsequent purification.



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Caption: Workflow of protein biotinylation using **Biotin-PEG3-alcohol** and subsequent affinity purification.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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